molecular formula C18H21NO4S B2811208 4-Pentamethylbenzenesulfonamidobenzoic acid CAS No. 790272-45-6

4-Pentamethylbenzenesulfonamidobenzoic acid

Cat. No.: B2811208
CAS No.: 790272-45-6
M. Wt: 347.43
InChI Key: HZSWWPADEATJSB-UHFFFAOYSA-N
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Description

4-Pentamethylbenzenesulfonamidobenzoic acid is an organic compound with the molecular formula C18H21NO4S and a molecular weight of 347.43 g/mol . This compound is characterized by the presence of a benzoic acid moiety attached to a sulfonylamino group, which is further substituted with a pentamethylphenyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentamethylbenzenesulfonamidobenzoic acid typically involves the following steps:

    Sulfonylation Reaction: The initial step involves the sulfonylation of 2,3,4,5,6-pentamethylphenylamine with a suitable sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions. This reaction forms the sulfonamide intermediate.

    Coupling Reaction: The sulfonamide intermediate is then coupled with 4-aminobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This step results in the formation of the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Pentamethylbenzenesulfonamidobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

4-Pentamethylbenzenesulfonamidobenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentamethylbenzenesulfonamidobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pentamethylphenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,3,4,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid
  • 4-[(2,3,4,5,6-hexamethylphenyl)sulfonylamino]benzoic Acid
  • 4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]salicylic Acid

Uniqueness

4-Pentamethylbenzenesulfonamidobenzoic acid is unique due to the presence of the pentamethylphenyl group, which imparts distinct steric and electronic properties. This makes the compound particularly useful in studying steric effects and electronic interactions in various chemical and biological systems.

Properties

IUPAC Name

4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-10-11(2)13(4)17(14(5)12(10)3)24(22,23)19-16-8-6-15(7-9-16)18(20)21/h6-9,19H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSWWPADEATJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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